molecular formula C23H24N4O4S B3304624 N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 921846-70-0

N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B3304624
CAS No.: 921846-70-0
M. Wt: 452.5 g/mol
InChI Key: MUXVANGPWDHNKL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a sulfanyl-linked acetamide backbone, a substituted imidazole core, and multiple functional groups. The compound’s imidazole ring is substituted at position 1 with a benzylcarbamoylmethyl group and at position 5 with a hydroxymethyl moiety, while the acetamide nitrogen is attached to a 4-acetylphenyl group. Its synthesis likely involves multi-step reactions, including thioether formation and amide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-16(29)18-7-9-19(10-8-18)26-22(31)15-32-23-25-12-20(14-28)27(23)13-21(30)24-11-17-5-3-2-4-6-17/h2-10,12,28H,11,13-15H2,1H3,(H,24,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXVANGPWDHNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions . Finally, the acetylphenyl group is introduced via an acylation reaction using acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity . The benzylcarbamoyl group can interact with protein receptors, modulating their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Heterocycle Position 1 Substitution Position 5 Substitution Acetamide Substituent Key Functional Groups
Target Compound Imidazole Benzylcarbamoylmethyl Hydroxymethyl 4-Acetylphenyl Sulfanyl, Acetamide, Hydroxymethyl
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Imidazole Methyl Phenyl 4-Chlorophenyl Sulfanyl, Acetamide, Chlorophenyl
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzoimidazole Ethyl Methylsulfonyl Phenyl Sulfonyl, Acetamide
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole Methyl 4-Fluorophenyl Pyridyl Sulfinyl, Acetamide, Fluorophenyl
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Oxadiazole Indol-3-ylmethyl - 4-Methylphenyl Sulfanyl, Acetamide, Oxadiazole

Key Observations:

Heterocyclic Core : The target compound and most analogs use imidazole or benzoimidazole cores, except for 8g (oxadiazole) . Imidazole derivatives are associated with diverse bioactivities, including kinase inhibition , while oxadiazoles are often linked to enzyme inhibition .

Position 5 Substitution : The hydroxymethyl group in the target compound increases hydrophilicity compared to phenyl (in ) or methylsulfonyl (in ), which may improve solubility but reduce membrane permeability.

Acetamide Substituent : The 4-acetylphenyl group distinguishes the target compound from chlorophenyl (in ) or pyridyl (in ), with acetyl offering electron-withdrawing effects that could modulate electronic density at the acetamide nitrogen.

Inferred Bioactivity and Mechanism

  • Anticancer Potential: Compound 29 (methylsulfonyl-substituted benzoimidazole) demonstrated anticancer activity in , attributed to sulfonyl-induced apoptosis . The target compound’s hydroxymethyl group may instead favor antioxidative or metabolic pathways.
  • Enzyme Inhibition : Analogs like 8g (oxadiazole) showed enzyme inhibition due to thiol-mediated interactions . The target compound’s sulfanyl and hydroxymethyl groups could similarly interact with catalytic cysteine residues.
  • Electrophilic Reactivity : The methylsulfinyl group in enhances electrophilicity, while the target compound’s hydroxymethyl may act as a nucleophile, altering reactivity in biological systems.

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl and benzylcarbamoyl groups in the target compound likely increase hydrophilicity compared to methyl (logP ~2.5) or phenyl (logP ~3.0) substituents in analogs .
  • Stability : Sulfanyl groups (as in the target compound) are less oxidatively stable than sulfonyl (in ) or sulfinyl (in ), which may limit shelf life but enhance in vivo reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

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